N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide
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Overview
Description
N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide is a heterocyclic compound that belongs to the pyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the condensation of N-methylhydrazine with a suitable α,β-unsaturated ketone followed by cyclization can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Mechanism of Action
The mechanism of action of N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-pyrazole-3-carbothioamide: Lacks the N-methyl group but shares similar chemical properties.
N-Methyl-4,5-dihydro-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide is unique due to the presence of both the N-methyl and carbothioamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
923275-66-5 |
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Molecular Formula |
C5H9N3S |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
N-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide |
InChI |
InChI=1S/C5H9N3S/c1-6-5(9)4-2-3-7-8-4/h7H,2-3H2,1H3,(H,6,9) |
InChI Key |
SWHYBFMMUFFGHM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=NNCC1 |
Origin of Product |
United States |
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